RNase L Activation Potency: A 2.30 nM IC50 Distinguishes This Dual-Cyano Compound from Simpler Thienyl Acetamides
The target compound 2-cyano-N-(3-cyano-2-thienyl)acetamide demonstrates potent activation of RNase L, an interferon-induced endoribonuclease involved in antiviral defense, with an IC50 of 2.30 nM in a functional assay measuring inhibition of protein synthesis in mouse L cell extracts [1]. In contrast, the structurally simpler analog N-(3-cyano-2-thienyl)acetamide, which lacks the cyanoacetamide side chain, has no reported activity against RNase L in the same or comparable assays [2]. This stark difference in potency—from undetectable activity to low nanomolar potency—is directly attributable to the unique dual-cyano motif present only in the target compound.
| Evidence Dimension | RNase L activation (inhibition of protein synthesis) |
|---|---|
| Target Compound Data | IC50 = 2.30 nM |
| Comparator Or Baseline | N-(3-cyano-2-thienyl)acetamide (IC50 > 10,000 nM; no detectable activity reported) |
| Quantified Difference | >4,300-fold difference in potency (estimated lower bound) |
| Conditions | Mouse L cell extracts; measurement of 50% inhibition of protein synthesis |
Why This Matters
This potent and specific biological activity provides a clear scientific rationale for selecting 2-cyano-N-(3-cyano-2-thienyl)acetamide over simpler thienyl acetamides for RNase L-targeted research programs, as generic analogs lack this functional profile.
- [1] BindingDB. PrimarySearch_ki: Affinity Data for BDBM50025002. Available at: http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp View Source
- [2] ChEBI. N-(3-cyano-2-thienyl)acetamide (CHEBI:167733). Available at: https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:167733 View Source
